
3-(Furan-3-yl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both furan and thiophene rings These rings are known for their aromatic properties and are commonly found in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of furan and thiophene derivatives. For instance, the Fiesselmann synthesis is a notable method where ynones or ynoates react with 2-mercapto acetate under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium-catalyzed cross-coupling reactions are also explored for efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(Furan-3-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 3-(Furan-3-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the thiophene ring.
3-(Furan-2-yl)pyrazolyl derivatives: Similar structure but with a pyrazole ring instead of a thiophene ring.
Uniqueness
3-(Furan-3-yl)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6O3S |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
3-(furan-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O3S/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H,(H,10,11) |
InChI-Schlüssel |
IOROUKOIRLWIRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C2=C(SC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


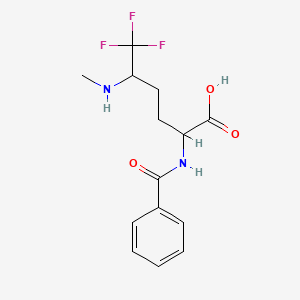
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
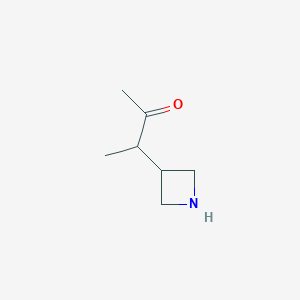
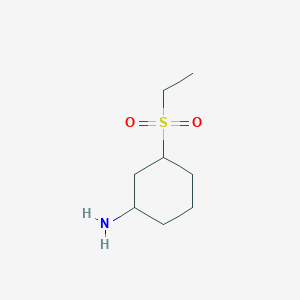
![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
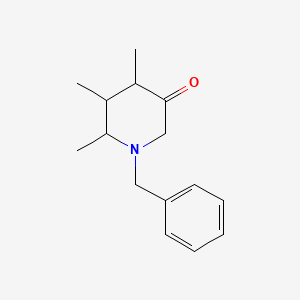
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)


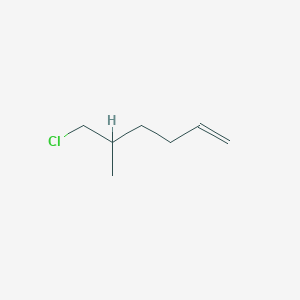


![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)
